molecular formula C10H12O5S B1366088 Diethyl 3-hydroxythiophene-2,5-dicarboxylate CAS No. 99187-10-7

Diethyl 3-hydroxythiophene-2,5-dicarboxylate

Cat. No.: B1366088
CAS No.: 99187-10-7
M. Wt: 244.27 g/mol
InChI Key: BUIQVHHDUSDGEW-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O5S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-hydroxythiophene-2,5-dicarboxylate typically involves the reaction between dimethyl acetylenedicarboxylate and methyl thioglycolate under basic conditions. This reaction forms a 3-hydroxythiophene-2,5-bis(ester) compound . Another method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) or Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-hydroxythiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include:

Scientific Research Applications

Mechanism of Action

The mechanism of action of diethyl 3-hydroxythiophene-2,5-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and properties. These modifications can influence the compound’s interactions with biological molecules and systems, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-hydroxythiophene-2,5-dicarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

diethyl 3-hydroxythiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-3-14-9(12)7-5-6(11)8(16-7)10(13)15-4-2/h5,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIQVHHDUSDGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406914
Record name diethyl 3-hydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99187-10-7
Record name diethyl 3-hydroxythiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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